molecular formula C20H26N2O2S B2553470 2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1351633-79-8

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2553470
CAS No.: 1351633-79-8
M. Wt: 358.5
InChI Key: HLHHVPRTJQSOTF-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound of significant interest in pharmaceutical and chemical biology research. This acetamide derivative features a multi-domain structure, incorporating a phenyl ring with an isopropylthio moiety, a methoxyethyl chain, and a pyridin-4-ylmethyl group. This specific arrangement suggests potential for interaction with various biological targets. Compounds with phenylacetamide scaffolds are frequently investigated for their bioactive properties . The presence of the pyridine ring, a common feature in many drug molecules, and the flexible methoxyethyl side chain may influence the compound's binding affinity and solubility profile . The isopropylthio group can be a key modulator of the compound's lipophilicity and metabolic stability. This molecular architecture makes it a valuable chemical entity for researchers exploring structure-activity relationships (SAR) in the development of new therapeutic agents . It is suitable for use in high-throughput screening assays, as a building block in medicinal chemistry programs, and for probing specific enzyme or receptor functions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(4-propan-2-ylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-16(2)25-19-6-4-17(5-7-19)14-20(23)22(12-13-24-3)15-18-8-10-21-11-9-18/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHHVPRTJQSOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N(CCOC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-(4-(isopropylthio)phenyl)acetamide

This intermediate is pivotal for subsequent nucleophilic substitution. A representative method involves:

  • Thiolation of 4-iodophenylacetamide :
    • Reacting 4-iodophenylacetamide with isopropylthiol ($$ i\text{-PrSH} $$) in the presence of a copper catalyst (e.g., CuI) and a base (e.g., $$ \text{K}2\text{CO}3 $$) in DMF at 80–100°C for 12–24 hours.
    • Yield: 68–72%.
  • Chlorination :
    • Treating the thioether product with thionyl chloride ($$ \text{SOCl}_2 $$) in dichloromethane (DCM) to generate 2-chloro-N-(4-(isopropylthio)phenyl)acetamide.
    • Reaction conditions: 0°C to room temperature, 4–6 hours.

Table 1 : Optimization of Thiolation Conditions

Catalyst Base Solvent Temp (°C) Yield (%)
CuI K₂CO₃ DMF 80 68
CuBr Cs₂CO₃ DMSO 100 72

Synthesis of N-(2-Methoxyethyl)-N-(pyridin-4-ylmethyl)amine

This unsymmetric diamine is synthesized via sequential alkylation:

  • Mono-alkylation of 2-methoxyethylamine :
    • Reacting 2-methoxyethylamine with pyridin-4-ylmethyl chloride in acetonitrile ($$ \text{CH}3\text{CN} $$) using $$ \text{NaHCO}3 $$ as a base.
    • Stirring at 50°C for 8 hours yields the secondary amine (Yield: 65–70%).

Amide Bond Formation and Final Coupling

The final step involves nucleophilic displacement of the chloro group in 2-chloro-N-(4-(isopropylthio)phenyl)acetamide by the diamine:

  • Reaction Conditions :

    • Dissolve 2-chloro-N-(4-(isopropylthio)phenyl)acetamide (1 eq) and N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)amine (1.2 eq) in anhydrous DCM.
    • Add triethylamine ($$ \text{Et}_3\text{N} $$, 2 eq) as a base to scavenge HCl.
    • Stir at room temperature for 12–16 hours.
  • Workup :

    • Extract with water, dry over $$ \text{MgSO}_4 $$, and concentrate under reduced pressure.
    • Purify via flash chromatography (4:1 hexanes:ethyl acetate).

Table 2 : Key Reaction Parameters

Parameter Value
Solvent Dichloromethane (DCM)
Temperature 25°C
Reaction Time 16 hours
Chromatography 4:1 hexanes:ethyl acetate
Overall Yield 58–63%

Purification and Characterization

  • Purification : Flash chromatography (as above) or recrystallization from ethanol/water mixtures.
  • Characterization :
    • $$ ^1\text{H NMR} $$ : Key peaks include δ 8.50 (pyridine-H), δ 4.40 (N-CH₂-pyridine), δ 3.50 (OCH₂CH₂O), and δ 1.30 (isopropyl-CH₃).
    • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Optimization Strategies and Challenges

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve thiolation yields but complicate purification.
  • Amine Reactivity : Steric hindrance in the diamine necessitates excess reagent (1.2 eq) and prolonged reaction times.
  • Byproducts : Trace impurities from incomplete alkylation are mitigated via gradient chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl and pyridinylmethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The following table and analysis compare the target compound with analogous acetamides described in the evidence, focusing on substituent variations, synthetic routes, and physicochemical properties.

Key Observations

Substituent Diversity and Pharmacological Implications: The isopropylthio group in the target compound distinguishes it from sulfur-containing analogs like compound 2 (styrylpyridinylthio) and compound 6 (pyrimidinylsulfanyl). The pyridin-4-ylmethyl group contrasts with compound 6’s methylpyridinyl and compound 4’s pyrimidinylsulfamoyl groups. Pyridine’s basicity could influence solubility and membrane permeability .

Synthetic Methodologies: Most analogs (e.g., compounds 2, 6) are synthesized via nucleophilic substitution or condensation under reflux conditions (ethanol, 30–60 minutes), achieving high yields (≥85%) . The target compound’s synthesis likely follows similar protocols but may require optimization for its bulky substituents.

Physicochemical Properties: The 2-methoxyethyl chain in the target compound introduces polarity absent in analogs like compound 7 (pyrrolidinylsulfonylphenyl). This could reduce logP values compared to more lipophilic derivatives, as seen in compound 5i (morpholinosulfonylphenyl) .

Crystallographic and Spectral Data :

  • Analogs such as compound 6 were characterized via single-crystal X-ray diffraction, revealing planar acetamide backbones and intermolecular hydrogen bonds. The target compound’s crystal structure remains unstudied but may exhibit similar packing patterns .

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